N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide

Description

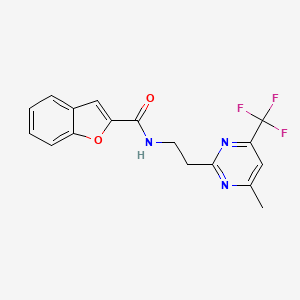

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked via an ethyl chain to a pyrimidine ring substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, common features in pharmacologically active compounds.

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-11-4-2-3-5-12(11)25-13/h2-5,8-9H,6-7H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHVNNDHFFXBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative and an alkylating agent.

Substitution with Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Coupling Reaction: The final step involves coupling the benzofuran core with the pyrimidine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Substituted benzofuran and pyrimidine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Material Science: The compound can be incorporated into polymers to impart unique electronic and optical properties.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.

Cell Signaling: The compound can modulate cell signaling pathways, providing insights into cellular processes.

Medicine:

Drug Development: The compound can serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Diagnostics: The compound can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

Agriculture: The compound can be used as a pesticide or herbicide, providing protection against pests and weeds.

Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, the compound can bind to a receptor, triggering a signaling cascade that leads to a cellular response. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its target, while the benzofuran core provides structural stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s design shares features with several classes of bioactive molecules, as inferred from the evidence:

Pyrimidine-Based Analogues

Pyrimidine derivatives are widely explored in drug discovery. For example, the compound in (EP 4 374 877 A2) contains a 6-(trifluoromethyl)pyrimidin-4-yl group attached to a phenyl ring within a complex spiro-carboxamide structure. Key differences include:

- Substitution pattern : The target compound’s pyrimidine is substituted at positions 4 and 6 (methyl and CF₃), whereas the patent compound features a CF₃ group at position 6 of pyrimidin-4-yl .

- Linker and core : The ethyl linker in the target compound contrasts with the spirocyclic system in the patent example, which may influence conformational flexibility and target binding.

Benzofuran and Heterocyclic Analogues

lists excluded compounds with thiazole, thiophene, or isoxazole heterocycles instead of benzofuran. For instance, N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide replaces benzofuran with a thiazole ring. Key distinctions include:

- Electron-deficient vs. electron-rich systems : Benzofuran’s oxygen atom may enhance π-stacking interactions compared to sulfur-containing heterocycles like thiophene .

- Substituent effects: The target compound’s CF₃ group on pyrimidine may confer greater metabolic stability than nitro or cyano groups seen in analogues from .

Table 1: Structural and Functional Comparison

Pharmacological Implications (Inferred)

Metabolic Stability: The CF₃ group in both the target compound and the patent example likely improves resistance to oxidative metabolism compared to analogues with nitro or cyano groups .

Target Selectivity : The ethyl linker in the target compound may allow for better penetration into hydrophobic binding pockets compared to bulkier spiro systems .

Binding Affinity: Benzofuran’s planar structure could enhance interactions with aromatic residues in enzyme active sites relative to non-planar heterocycles like thiazole .

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring substituted with a trifluoromethyl group and a benzofuran moiety. Its IUPAC name is (E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylprop-2-enamide, and it has a molecular formula of C17H16F3N3O with a molecular weight of 359.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H16F3N3O |

| Molecular Weight | 359.32 g/mol |

| LogP | 3.28 |

| Polar Surface Area (Ų) | 64 |

The biological activity of this compound involves several molecular interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly targeting the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation .

- Receptor Binding : It has been shown to interact with various receptors in the central nervous system, potentially offering neuroprotective effects.

- Oxidative Stress Modulation : The compound may reduce oxidative stress by enhancing the activity of antioxidant enzymes, thus providing neuroprotection and anti-inflammatory benefits.

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In animal studies, it demonstrated the ability to reduce neuronal apoptosis and improve cognitive function following induced oxidative stress .

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro assays revealed that it significantly inhibits the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells, with IC50 values in the low micromolar range .

Case Studies

- Study on MDA-MB-231 Cells : A study evaluated the compound's effect on MDA-MB-231 triple-negative breast cancer cells, revealing an IC50 value of 0.126 μM, indicating strong inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in a significant reduction in markers of apoptosis and improved behavioral outcomes in treated mice compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.